Phenyl 2-ethylbutanoate

Catalog No.
S3558925
CAS No.
54897-51-7
M.F
C12H16O2
M. Wt
192.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl 2-ethylbutanoate

CAS Number

54897-51-7

Product Name

Phenyl 2-ethylbutanoate

IUPAC Name

phenyl 2-ethylbutanoate

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C12H16O2/c1-3-10(4-2)12(13)14-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3

InChI Key

QTQSMZUPHLTSKC-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)OC1=CC=CC=C1

Canonical SMILES

CCC(CC)C(=O)OC1=CC=CC=C1

Flavor Research:

Phenyl 2-ethylbutanoate has been identified as a contributor to the aroma profile of certain fruits, including strawberries and peaches []. Researchers studying the volatile compounds responsible for fruit flavor use phenyl 2-ethylbutanoate as a reference standard to identify and quantify its presence in fruit samples []. This helps understand the complex interplay of various esters and other compounds that create the characteristic aroma of these fruits.

Microbial Enzyme Studies:

Phenyl 2-ethylbutanoate can be a substrate for certain enzymes produced by microbes. Scientists studying microbial enzymes involved in ester hydrolysis (breakdown) may utilize phenyl 2-ethylbutanoate to assess the enzyme's activity and specificity []. This information can be valuable in understanding microbial metabolism and developing applications for these enzymes in various fields.

Phenyl 2-ethylbutanoate is a colorless to pale yellow liquid with a pleasant fruity odor. It belongs to the class of esters, which are known for their characteristic fragrances and are commonly used in flavoring and fragrance industries. The compound has a molar mass of approximately 192.25 g/mol and is soluble in organic solvents but less soluble in water .

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to yield phenol and 2-ethylbutanoic acid.
  • Transesterification: It can react with alcohols to form new esters.
  • Reduction: Under reducing conditions, it can be converted to the corresponding alcohol.

These reactions illustrate the versatility of Phenyl 2-ethylbutanoate in organic synthesis .

Phenyl 2-ethylbutanoate can be synthesized through several methods:

  • Esterification: The most common method involves the reaction of phenol with 2-ethylbutanoic acid in the presence of an acid catalyst (such as sulfuric acid) to promote ester formation.
    • Reaction:
      Phenol+2 Ethylbutanoic AcidH2SO4Phenyl 2 ethylbutanoate+Water\text{Phenol}+\text{2 Ethylbutanoic Acid}\xrightarrow{\text{H}_2\text{SO}_4}\text{Phenyl 2 ethylbutanoate}+\text{Water}
  • Transesterification: This method involves exchanging the alkoxy group of an ester with another alcohol under acidic or basic conditions .

Unique FeaturesEthyl phenylacetateC₁₀H₁₂O₂Flavoring agentSimpler structureMethyl benzoateC₈H₈O₂FragranceLighter aromaPhenyl acetateC₈H₈O₂Solvent, flavoringMore volatilePhenyl propionateC₉H₁₀O₂FragranceDifferent alkyl chain length

Phenyl 2-ethylbutanoate stands out due to its specific alkyl chain length and unique aromatic profile, making it suitable for specific applications in flavoring and fragrance compared to simpler or more complex esters .

XLogP3

3.8

Dates

Modify: 2023-07-26

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